molecular formula C41H49N4O8P B12333543 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B12333543
M. Wt: 756.8 g/mol
InChI Key: KGLRKTBFWDGUNF-CQAAVGCYSA-N
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Description

5-Ethynyl-2’-deoxyuridine 3’-cyanoethyl phosphoramidite, commonly known as 5-ETHYNYL-DU CEP, is a phosphoramidite monomer used in oligonucleotide synthesis. It is a derivative of uridine, a nucleoside component of RNA, and is modified to include an ethynyl group at the 5-position. This compound is particularly valuable in the field of molecular biology and biochemistry for its role in click chemistry and oligonucleotide labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYNYL-DU CEP involves the protection of the 5-ethynyl group with a triisopropylsilyl (TIPS) protecting group to prevent acid or base-catalyzed hydration during oligonucleotide synthesis and workup. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 5-ETHYNYL-DU CEP typically follows the same synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-ETHYNYL-DU CEP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action of 5-ETHYNYL-DU CEP involves its role in click chemistry. The ethynyl group reacts with azide-functionalized moieties in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for labeling and conjugation applications . The molecular targets and pathways involved include the formation of covalent bonds between the ethynyl group and azide groups, resulting in the formation of triazole-linked products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ETHYNYL-DU CEP is unique due to its specific modification at the 5-position of uridine, allowing for efficient and stable click chemistry reactions. Its ability to form triazole linkages with azide-functionalized moieties makes it particularly valuable for oligonucleotide labeling and bioconjugation applications .

Properties

Molecular Formula

C41H49N4O8P

Molecular Weight

756.8 g/mol

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C41H49N4O8P/c1-8-30-26-44(40(47)43-39(30)46)38-25-36(53-54(51-24-12-23-42)45(28(2)3)29(4)5)37(52-38)27-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h1,9-11,13-22,28-30,36-38H,12,24-27H2,2-7H3,(H,43,46,47)/t30?,36-,37+,38+,54?/m0/s1

InChI Key

KGLRKTBFWDGUNF-CQAAVGCYSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5CC(C(=O)NC5=O)C#C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5CC(C(=O)NC5=O)C#C

Origin of Product

United States

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